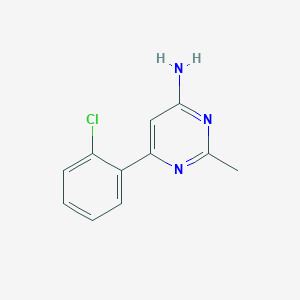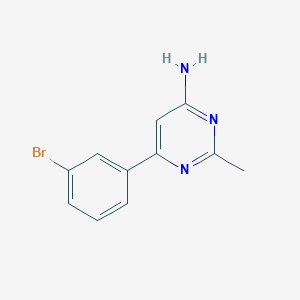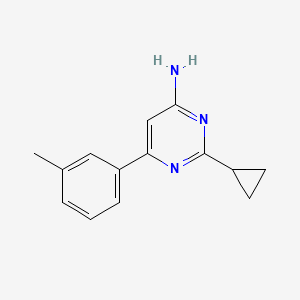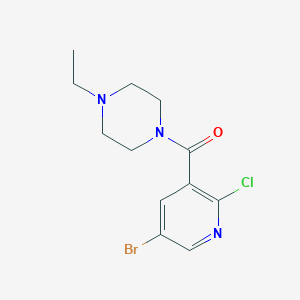![molecular formula C16H25BrClNO B1464761 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220018-61-0](/img/structure/B1464761.png)
3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications in scientific research. For a detailed molecular structure, it’s recommended to refer to specialized databases like ChemSpider .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s likely that it participates in various reactions due to its complex structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. For detailed information, it’s recommended to refer to specialized databases or literature .Applications De Recherche Scientifique
Piperidine Derivatives in Research
Piperidine derivatives are a significant focus in medicinal chemistry due to their wide range of biological activities. These compounds are involved in the development of drugs targeting various diseases, demonstrating the structural versatility and therapeutic potential of piperidine-based molecules.
Neuroactive Peptides and Cognitive Effects
Research on neuroactive peptides like Angiotensin IV and its derivatives reveals the role of piperidine-based compounds in enhancing memory and cognitive functions. These studies explore the interactions between dopamine receptors and peptides, highlighting the potential for treatments against cognitive disorders (Braszko, 2010).
Synthetic Routes and Pharmaceutical Applications
Investigations into the synthetic routes of various pharmaceuticals underscore the importance of piperidine derivatives in drug synthesis. For instance, the development of synthetic pathways for drugs like vandetanib showcases the utility of piperidine structures in creating compounds with high yield and commercial viability (Mi, 2015).
Antioxidants and Environmental Contaminants
Studies on synthetic phenolic antioxidants, which share structural similarities with the target compound, focus on their occurrence, human exposure, and environmental impact. These investigations highlight the need for understanding the fate and toxicity of chemically related compounds in ecological and human health contexts (Liu & Mabury, 2020).
Piperazine Derivatives in Patent Literature
The patent literature review of piperazine derivatives indicates their broad applicability in therapeutic contexts, including CNS agents, anticancer, and anti-inflammatory drugs. This diversity underscores the potential for compounds like "3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride" in various pharmaceutical applications (Rathi et al., 2016).
Mécanisme D'action
The mechanism of action of this compound is not explicitly mentioned in the search results. Given its use in scientific research, it’s likely involved in various biological processes.
Propriétés
IUPAC Name |
3-[(2-bromo-4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO.ClH/c1-3-12(2)14-6-7-16(15(17)9-14)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBZCBCALWEHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1464680.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464687.png)

![[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464691.png)



![Methyl 2-[(5-bromopyridin-2-yl)(methyl)amino]acetate](/img/structure/B1464700.png)
